4-Acetylphenyl (naphthalen-2-yloxy)acetate
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Overview
Description
4-Acetylphenyl (naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C20H16O4 This compound is characterized by the presence of an acetylphenyl group and a naphthalen-2-yloxy group connected via an acetate linkage
Scientific Research Applications
4-Acetylphenyl (naphthalen-2-yloxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl (naphthalen-2-yloxy)acetate typically involves the reaction of 4-acetylphenol with 2-naphthol in the presence of an appropriate esterification agent. One common method is the use of acetic anhydride as the esterification agent, with a catalyst such as sulfuric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl (naphthalen-2-yloxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 4-carboxyphenyl (naphthalen-2-yloxy)acetate, while reduction may yield 4-hydroxyphenyl (naphthalen-2-yloxy)acetate.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl (naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant activity may be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenyl (naphthalen-1-yloxy)acetate: Similar structure but with the naphthalen-1-yloxy group instead of the naphthalen-2-yloxy group.
4-Hydroxyphenyl (naphthalen-2-yloxy)acetate: Similar structure but with a hydroxy group instead of the acetyl group.
4-Carboxyphenyl (naphthalen-2-yloxy)acetate: Similar structure but with a carboxy group instead of the acetyl group.
Uniqueness
4-Acetylphenyl (naphthalen-2-yloxy)acetate is unique due to the specific combination of the acetylphenyl and naphthalen-2-yloxy groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-acetylphenyl) 2-naphthalen-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-14(21)15-6-9-18(10-7-15)24-20(22)13-23-19-11-8-16-4-2-3-5-17(16)12-19/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBDBICWDGZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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